1,3-Phenylenediamine sulfate
Overview
Description
1,3-Phenylenediamine sulfate, also known as meta-phenylenediamine sulfate, is an organic compound with the chemical formula C6H8N2·H2SO4. It is an aromatic diamine and appears as a white crystalline solid. This compound is commonly used in the synthesis of various polymers, dyes, and as an intermediate in chemical reactions .
Mechanism of Action
Target of Action
1,3-Phenylenediamine sulfate, also known as m-Phenylenediamine sulfate, is an organic compound that is used in various industries .
Mode of Action
It is known that the compound can interact with various biological targets and cause changes in their function .
Biochemical Pathways
It is known that the compound can cause mutagenic and carcinogenic effects in humans, suggesting that it may interfere with dna replication and repair processes .
Pharmacokinetics
It is known that the compound is quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
It is known that the metabolites produced by this compound, such as quinone, can cause mutagenic and carcinogenic effects in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the compound is sensitive to light, air, and moisture, and it can turn red or purple on exposure to air due to the formation of oxidation products .
Preparation Methods
1,3-Phenylenediamine sulfate is typically synthesized through the hydrogenation of 1,3-dinitrobenzene. The process involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst, such as palladium on carbon. The resulting 1,3-phenylenediamine is then treated with sulfuric acid to form this compound .
Industrial production methods often involve the nitration of benzene to produce 1,3-dinitrobenzene, followed by catalytic hydrogenation and subsequent acid treatment .
Chemical Reactions Analysis
1,3-Phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nitric acid for nitration. Major products formed from these reactions include quinones, substituted phenylenediamines, and various polymer precursors .
Scientific Research Applications
1,3-Phenylenediamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers, dyes, and other organic compounds.
Biology: It is used in the preparation of various biochemical reagents and as a staining agent in microscopy.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of aramid fibers, epoxy resins, and polyurea elastomers
Comparison with Similar Compounds
1,3-Phenylenediamine sulfate is similar to other phenylenediamine isomers, such as 1,2-phenylenediamine (ortho-phenylenediamine) and 1,4-phenylenediamine (para-phenylenediamine). it is unique in its meta-configuration, which affects its reactivity and the types of products it forms in chemical reactions .
1,2-Phenylenediamine: Used in the synthesis of benzimidazoles and other heterocyclic compounds.
1,4-Phenylenediamine: Used in the production of aramid fibers like Kevlar and as a component in hair dyes.
The meta-configuration of this compound provides distinct chemical properties that make it suitable for specific applications in polymer and dye synthesis .
Properties
IUPAC Name |
benzene-1,3-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYDHGRKFMULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060251 | |
Record name | 1,3-Benzenediamine, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-70-8 | |
Record name | 1,3-Benzenediamine, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CFS23KOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6245 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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